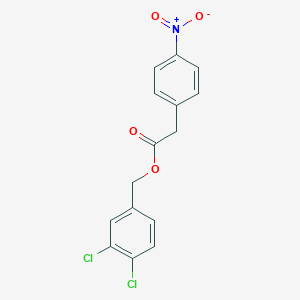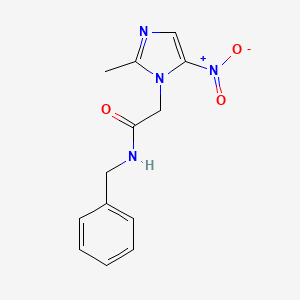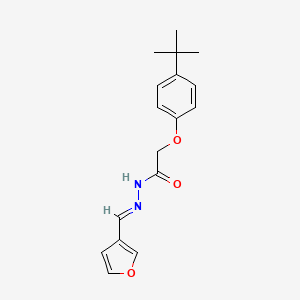
3,4-dichlorobenzyl (4-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichlorobenzyl (4-nitrophenyl)acetate, also known as DCB-NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 4-nitrophenylacetate, which is a commonly used substrate for enzymatic assays. DCB-NPA has been used as a tool for studying the mechanism of action of various enzymes, as well as for investigating the biochemical and physiological effects of different compounds.
Mécanisme D'action
The mechanism of action of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is based on its interaction with serine hydrolases. 3,4-dichlorobenzyl (4-nitrophenyl)acetate is hydrolyzed by these enzymes in a two-step process, involving the formation of an acyl-enzyme intermediate followed by the release of the 4-nitrophenol leaving group. The rate of hydrolysis of 3,4-dichlorobenzyl (4-nitrophenyl)acetate can be used to determine the activity of serine hydrolases, as well as to study the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl (4-nitrophenyl)acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or system being studied. For example, 3,4-dichlorobenzyl (4-nitrophenyl)acetate has been used to identify inhibitors of fatty acid amide hydrolase, an enzyme involved in the regulation of pain and inflammation. 3,4-dichlorobenzyl (4-nitrophenyl)acetate has also been used to study the role of serine hydrolases in the metabolism of endocannabinoids, which are lipid signaling molecules involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is its versatility as a substrate for serine hydrolases. This compound can be used to study a wide range of enzymes and systems, making it a valuable tool for many different types of research. However, there are also some limitations to the use of 3,4-dichlorobenzyl (4-nitrophenyl)acetate. For example, some enzymes may have low activity towards this substrate, or may require specific conditions for optimal activity. Additionally, 3,4-dichlorobenzyl (4-nitrophenyl)acetate may not be suitable for studying enzymes that require other types of substrates or cofactors.
Orientations Futures
There are many potential future directions for research involving 3,4-dichlorobenzyl (4-nitrophenyl)acetate. One area of interest is the development of new inhibitors of serine hydrolases, which could have applications in the treatment of various diseases. Another area of research is the study of the role of serine hydrolases in lipid metabolism, which could provide insights into the regulation of physiological processes such as inflammation and pain. Additionally, 3,4-dichlorobenzyl (4-nitrophenyl)acetate could be used as a tool for studying the structure and function of serine hydrolases, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
3,4-dichlorobenzyl (4-nitrophenyl)acetate can be synthesized by reacting 3,4-dichlorobenzyl alcohol with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine. The reaction yields 3,4-dichlorobenzyl (4-nitrophenyl)acetate as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
3,4-dichlorobenzyl (4-nitrophenyl)acetate has been used in a variety of scientific research applications, including enzyme kinetics studies, drug discovery, and protein-protein interaction assays. One major application of 3,4-dichlorobenzyl (4-nitrophenyl)acetate is in the study of serine hydrolases, which are a family of enzymes that play important roles in a variety of biological processes. 3,4-dichlorobenzyl (4-nitrophenyl)acetate is a substrate for many serine hydrolases, and its hydrolysis by these enzymes can be monitored using various analytical techniques.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-(4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-13-6-3-11(7-14(13)17)9-22-15(19)8-10-1-4-12(5-2-10)18(20)21/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGZBTVLIQFQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-(4-nitrophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)


![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)